molecular formula C9H5ClN2O2 B12903061 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride CAS No. 88958-32-1

5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride

Cat. No.: B12903061
CAS No.: 88958-32-1
M. Wt: 208.60 g/mol
InChI Key: ZYUPXQSXFYFWJB-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and isoxazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of a base such as sodium ethoxide and a chlorinating agent like thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride largely depends on its application. In medicinal chemistry, the compound often acts as an enzyme inhibitor or receptor modulator. The isoxazole ring can interact with specific amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, providing versatility that similar compounds may lack .

Properties

CAS No.

88958-32-1

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H

InChI Key

ZYUPXQSXFYFWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl

Origin of Product

United States

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